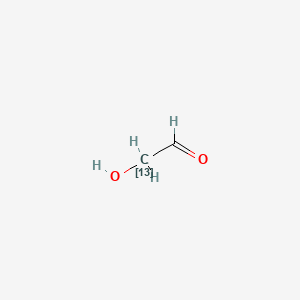
Demethylamino Ranitidine-d6 Acetamide Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Demethylamino Ranitidine-d6 Acetamide Sodium is an impurity of Ranitidine . It is also a degradation product of Ranitidine hydrochloride . The empirical formula is CH18N34 and it has a molecular weight of 323.34 .
Molecular Structure Analysis
The molecular formula of this compound is C12H12D6N3O4S•Na . The molecular weight is 329.38 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 323.34 . It is recommended to be stored at 4° C .Scientific Research Applications
Degradation and Mineralization Processes
- Electrochemical Advanced Oxidation : Ranitidine has been recognized as an emerging pollutant in water sources. Studies have shown that electrochemical advanced oxidation processes (EAOPs) like anodic oxidation with electrogenerated H2O2 and electro-Fenton are effective in degrading and mineralizing ranitidine in aqueous media. The study demonstrated the higher oxidation power of the electro-Fenton process using a BDD anode and established a plausible reaction pathway for ranitidine mineralization, highlighting the effectiveness of EAOPs in removing ranitidine and its oxidation by-products from water (Olvera-Vargas et al., 2014).
Transformation and Elimination in Water Treatment
- Transformation during Water Treatment : Ranitidine is known to form N-nitrosodimethylamine (NDMA) upon chloramination, posing a concern for water utilities using chloramine disinfection. Research on the transformation of ranitidine during water chlorination and ozonation assessed the efficiency of these processes in transforming ranitidine and eliminating its NDMA formation potential (NDMA-FP). The study found that chlorine and ozone react rapidly with the different moieties of ranitidine, with ozonation efficiently deactivating ranitidine in water and wastewater treatment, providing insights for managing ranitidine and similar NDMA precursors in water resources (Jeon et al., 2016).
Drug Formulation and Delivery Systems
- Gastro-Retentive Drug Delivery System : Ranitidine HCl, with its specific absorption and bioavailability characteristics, is an ideal candidate for gastro-retentive drug delivery systems (GRDDS). Research focused on developing, formulating, and optimizing floating, bioadhesive, and swellable matrix tablets of ranitidine HCl. Using a combination of polymers and agents, an optimum retentive formulation was achieved, providing a strategy to overcome the limitations associated with conventional ranitidine HCl tablets (Nigusse et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Demethylamino Ranitidine-d6 Acetamide Sodium involves the reaction of Ranitidine-d6 with acetic anhydride to form Demethylamino Ranitidine-d6 Acetate, which is then converted to Demethylamino Ranitidine-d6 Acetamide by reaction with ammonium hydroxide. Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide.", "Starting Materials": [ "Ranitidine-d6", "Acetic anhydride", "Ammonium hydroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ranitidine-d6 is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form Demethylamino Ranitidine-d6 Acetate.", "Step 2: The Demethylamino Ranitidine-d6 Acetate is then reacted with ammonium hydroxide to form Demethylamino Ranitidine-d6 Acetamide.", "Step 3: Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide." ] } | |
CAS RN |
1346606-56-1 |
Molecular Formula |
C12H18N3NaO4S |
Molecular Weight |
329.379 |
IUPAC Name |
sodium;(Z)-1-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;/i1D3,2D3; |
InChI Key |
YWETXBRGXAEYGG-UCIBPVMSSA-M |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |
synonyms |
N-[2-[[[5-[(Dimethylamino-d6)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

